Vortioxetine hydrobromide

概述

描述

伏替西汀氢溴酸盐是一种非典型抗抑郁药,主要用于治疗重度抑郁症。它以其多靶点作用机制而闻名,包括调节血清素受体和抑制血清素再摄取。 该化合物在市场上以多种品牌名称销售,包括 Brintellix 和 Trintellix .

准备方法

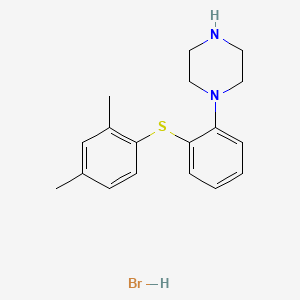

合成路线和反应条件: 伏替西汀氢溴酸盐的合成通常涉及多步过程。其中一个关键步骤是哌嗪环的环化。 该过程从 2,4-二甲基硫酚与邻溴硝基苯反应开始,然后进行催化氢化,用哌嗪进行桑德迈尔反应,最后与氢溴酸反应生成伏替西汀氢溴酸盐 .

工业生产方法: 工业生产方法侧重于优化产量和纯度。已经开发出一种新的改进的合成路线,实现了 63% 的收率和 99% 的纯度。 该方法包括三个简单的步骤,关键步骤是哌嗪环的环化 .

化学反应分析

反应类型: 伏替西汀氢溴酸盐会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 通常涉及高锰酸钾或过氧化氢等试剂。

还原: 通常使用锂铝氢化物或硼氢化钠等试剂。

取代: 通常涉及使用溴或氯等试剂的卤化反应.

主要产物: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能生成亚砜或砜,而还原可以生成胺或醇 .

科学研究应用

Applications in Major Depressive Disorder

Clinical Efficacy:

Vortioxetine has been shown to be effective in treating MDD. A meta-analysis indicated that it significantly outperformed placebo in improving depressive symptoms, with a response rate ratio of 1.35 (95% CI 1.22–1.49) . Additionally, a randomized controlled trial demonstrated significant improvements in cognitive function alongside mood enhancement .

Cognitive Function Improvement:

Research indicates that vortioxetine not only alleviates depressive symptoms but also enhances cognitive functions in patients with MDD. Studies have shown that patients treated with vortioxetine experienced significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to those receiving placebo .

Gut Microbiota Modulation:

Recent findings suggest that vortioxetine may influence gut microbiota composition in patients with MDD. Changes in gut microbiota diversity were observed after treatment, potentially contributing to its therapeutic effects . This highlights a novel area of research linking psychiatric treatment with gastrointestinal health.

Applications in Cancer Treatment

Inhibition of Gastric Cancer Cell Growth:

A groundbreaking study identified vortioxetine hydrobromide as a dual inhibitor of JAK2 and SRC kinases, which are implicated in gastric cancer progression. In vitro and in vivo experiments demonstrated that vortioxetine effectively suppressed the growth of gastric cancer cells by inhibiting the JAK2/SRC-STAT3 signaling pathway . This positions vortioxetine as a promising candidate for chemoprevention strategies against gastric cancer.

Table 1: Clinical Efficacy of Vortioxetine in Major Depressive Disorder

| Study Reference | Sample Size | Treatment Duration | Primary Outcome | Result |

|---|---|---|---|---|

| Henigsberg et al., 2012 | 560 | 8 weeks | MADRS score reduction | Significant reduction across all doses |

| Boulenger et al., 2014 | Variable | 8 weeks | HDRS-24 score reduction | Statistically significant improvement |

| PMC4162519 | 737 | 24 weeks | SDS score improvement | Mean improvement of 8.7 points |

Table 2: Effects on Gut Microbiota Post-Treatment

| Measurement Type | Before Treatment | After 4 Weeks | After 8 Weeks |

|---|---|---|---|

| Bacteroidetes (Phylum) | High proportion | Decreased | Approached healthy controls |

| Firmicutes (Phylum) | Low proportion | Increased | Increased significantly |

Case Studies

Case Study 1: Efficacy in Patients with Comorbid Conditions

In a cohort study involving patients with MDD and comorbid conditions, vortioxetine was well-tolerated and led to remission of depressive symptoms across all participants, including those with neurological impairments due to brain injuries . This underscores its versatility and potential as a treatment option for complex cases.

Case Study 2: Overdose Safety Profile

A report on a patient who attempted suicide by overdosing on vortioxetine (250 mg) revealed no significant adverse effects or serotonin syndrome symptoms, suggesting a favorable safety profile even at high doses . Such findings are crucial for understanding the drug's risk-benefit ratio in clinical settings.

作用机制

伏替西汀氢溴酸盐的作用机制很复杂,涉及多条途径:

血清素再摄取抑制: 通过与血清素转运蛋白结合抑制血清素的再摄取。

受体调节: 作为 5-HT1A 受体的激动剂、5-HT1B 受体的部分激动剂,以及 5-HT3、5-HT1D 和 5-HT7 受体的拮抗剂 .

类似化合物:

舍曲林: 另一种用于治疗抑郁症的血清素再摄取抑制剂。

安非他酮: 一种非典型抗抑郁药,作用机制不同。

氟西汀: 一种选择性血清素再摄取抑制剂,具有类似的应用.

独特性: 伏替西汀氢溴酸盐的独特之处在于其多靶点作用机制,既包括血清素再摄取抑制,又包括受体调节。 这种双重作用被认为有助于其在治疗重度抑郁症方面的疗效 .

相似化合物的比较

Sertraline: Another serotonin reuptake inhibitor used for depression.

Bupropion: An atypical antidepressant with a different mechanism of action.

Fluoxetine: A selective serotonin reuptake inhibitor with similar applications.

Uniqueness: Vortioxetine hydrobromide is unique due to its multimodal mechanism of action, which involves both serotonin reuptake inhibition and receptor modulation. This dual action is believed to contribute to its efficacy in treating major depressive disorder .

生物活性

Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake, has garnered significant attention in both clinical and preclinical studies. Recent research has expanded its potential applications beyond depression, including its effects on cancer cell proliferation and gut microbiota.

Vortioxetine acts primarily as a serotonin reuptake inhibitor (SRI) while also modulating various serotonin receptors, including:

- 5-HT1A receptor agonism

- 5-HT3 receptor antagonism

- 5-HT7 receptor antagonism

This multifaceted approach not only enhances mood but also improves cognitive function, making it a valuable option for patients with MDD who experience cognitive deficits .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly as a dual inhibitor of JAK2 and SRC kinases. Research findings indicate:

- Inhibition of Gastric Cancer Cell Growth : Vortioxetine significantly suppresses the proliferation of gastric cancer cells (HGC27 and AGS) in vitro, with IC50 values of 5.90 μM and 9.40 μM, respectively .

- Mechanism : The compound inhibits JAK2/SRC-STAT3 signaling pathways, leading to reduced STAT3 phosphorylation and dimerization, which are critical for cancer cell survival and proliferation .

Table 1: Inhibitory Effects on Gastric Cancer Cells

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | Proliferation Inhibition (%) at 4 μM (96h) |

|---|---|---|---|

| HGC27 | 5.90 | 4.96 | 66 |

| AGS | 9.40 | 6.56 | 45 |

Clinical Efficacy in Depression

Vortioxetine has been shown to effectively alleviate depressive symptoms and improve cognitive function in patients with MDD. A randomized controlled trial indicated:

- Significant Improvement : Patients receiving vortioxetine (10 mg and 20 mg) showed a mean treatment difference from placebo of 0.36 (p < 0.0001) and 0.33 (p < 0.0001), respectively .

Table 2: Efficacy Data from Clinical Trials

| Treatment Group | Mean Change from Baseline to Week 8 | p-value |

|---|---|---|

| Vortioxetine 10 mg | 0.36 | <0.0001 |

| Vortioxetine 20 mg | 0.33 | <0.0001 |

| Placebo | - | - |

Effects on Gut Microbiota

Emerging evidence suggests that vortioxetine may also influence gut microbiota composition, which is increasingly recognized for its role in mental health:

- Microbiota Modulation : Treatment with vortioxetine has been associated with changes in beneficial gut bacteria such as Faecalibacterium and Roseburia, potentially contributing to its antidepressant effects .

Case Studies

A recent case series reported the successful use of vortioxetine in patients with comorbid epilepsy and depressive symptoms:

- Patient Outcomes : All nine patients achieved remission of depressive symptoms within a treatment range of 10 to 20 mg, demonstrating good tolerability even among those with complex medical histories .

Table 3: Summary of Case Studies

| Patient Count | Age Range (Years) | Treatment Duration (Months) | Remission Achieved |

|---|---|---|---|

| 9 | 24 - 77 | 2 - 48 | Yes |

属性

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGRUFUIHGGOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027850 | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-27-4 | |

| Record name | Vortioxetine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vortioxetine hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORTIOXETINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。